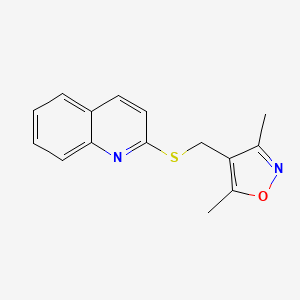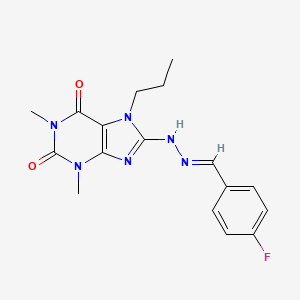![molecular formula C8H14ClN B2422426 7-Methylene-5-azaspiro[3.4]octane hydrochloride CAS No. 1956321-95-1](/img/structure/B2422426.png)
7-Methylene-5-azaspiro[3.4]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylene-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H14ClN . It is a spirocyclic compound and has a unique 3D structure, making it useful in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic arrangement. This means that two rings share a single atom, forming a unique 3D structure. The molecular formula is C8H14ClN , and the compound has an average mass of 159.656 Da and a monoisotopic mass of 159.081482 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C8H14ClN . It has an average mass of 159.656 Da and a monoisotopic mass of 159.081482 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Future Use of Methylene Blue
Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use : This study highlights the emerging role of methylene blue in clinical practice, particularly its application in intraoperative fluorescent imaging. Despite being a century-old dye, its fluorescent properties are being explored for newer medical applications, including the visualization of ureters, identification of the parathyroid gland, imaging pancreatic tumors, and detection of breast cancer tumor margins. The study underscores the need for further research to fully harness its potential and overcome the challenges in specific surgical techniques (Cwalinski et al., 2020).
Environmental Impact of Combustion Products
Risk assessment for combustion products of the gasoline additive MMT in Canada : This research focuses on Methylcyclopentadienyl manganese tricarbonyl (MMT), a gasoline additive used for enhancing octane levels. It discusses the health concerns arising from manganese oxides produced upon combustion, reviewing occupational exposure studies and deriving an ambient air reference value to gauge the health risk posed to Canadians (Egyed & Wood, 1996).
Production of Biodegradable Polymers
Fermentation process development for the production of medium-chain-length poly-3-hyroxyalkanoates : This paper reviews the fermentation processes for producing medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), biodegradable polymers produced efficiently from related carbon sources such as alkanes and alkanoic acids. It emphasizes the need for metabolic engineering and a better understanding of fermentation kinetics to increase productivity and reduce production costs (Sun et al., 2007).
Volatile Methylsiloxanes Environmental Behavior
Critical review and interpretation of environmental data for volatile methylsiloxanes : This study reviews the partition properties of volatile methylsiloxanes (VMS) and their behavior in the environment, highlighting their different environmental fates compared to conventional hydrophobic contaminants. It emphasizes the importance of considering these differences in environmental exposure and risk analyses (Xu et al., 2014).
Wirkmechanismus
The mechanism of action of 7-Methylene-5-azaspiro[3.4]octane hydrochloride is not specified in the sources I found. Its unique 3D structure suggests potential applications in various fields of research and industry, but further studies would be needed to determine its specific interactions and effects.
Eigenschaften
IUPAC Name |
7-methylidene-5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-7-5-8(9-6-7)3-2-4-8;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNKOLEKFFPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(CCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
